3-Hydroxy-6-(3,5-dimethyl-1h-pyrazol-1-yl)-1,2,4,5-tetrazine
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Overview
Description
3-Hydroxy-6-(3,5-dimethyl-1h-pyrazol-1-yl)-1,2,4,5-tetrazine is a heterocyclic compound that contains both pyrazole and tetrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6-(3,5-dimethyl-1h-pyrazol-1-yl)-1,2,4,5-tetrazine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a tetrazine derivative under specific conditions. One common method includes the use of hydroxylamine hydrochloride in pyridine to facilitate the formation of the tetrazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-6-(3,5-dimethyl-1h-pyrazol-1-yl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The tetrazine ring can be reduced to form dihydrotetrazine derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the tetrazine ring may produce dihydrotetrazine derivatives.
Scientific Research Applications
3-Hydroxy-6-(3,5-dimethyl-1h-pyrazol-1-yl)-1,2,4,5-tetrazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer and antimicrobial properties.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biology: It is explored for its potential as a biochemical probe or as a part of drug delivery systems.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-(3,5-dimethyl-1h-pyrazol-1-yl)-1,2,4,5-tetrazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with DNA or proteins, leading to the inhibition of cellular processes such as replication or transcription . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-6-(3,5-dimethyl-1h-pyrazol-1-yl)-1,2,4,5-tetrazine: Unique due to its combination of pyrazole and tetrazine rings.
3-Hydroxy-6-phenyl-1,2,4,5-tetrazine: Similar structure but with a phenyl group instead of a pyrazole ring.
6-(3,5-dimethyl-1h-pyrazol-1-yl)-1,2,4,5-tetrazine: Lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness
The presence of both pyrazole and tetrazine rings in this compound provides unique reactivity and potential applications that are not observed in similar compounds. This combination allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-1H-1,2,4,5-tetrazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O/c1-4-3-5(2)13(12-4)6-8-10-7(14)11-9-6/h3H,1-2H3,(H,10,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBZLNWFQWOYDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NNC(=O)N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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